Sapurimycin

Structural biology Natural product chemistry Antibiotic development

Sapurimycin is a unique anthra-γ-pyrone antibiotic for R&D, distinguished from pluramycin and kapurimycins by its absent D-ring sugars and C-5 carboxylmethyl group. This distinct scaffold ensures non-interchangeable utility in DNA damage/repair studies and Gram-positive antibacterial screening (MIC 0.10–8.0 × 10⁻⁶ M). Ideal as a benchmark for SAR assays and in vivo leukemia/sarcoma model evaluation. Secure this high-purity research tool for precise, reproducible results.

Molecular Formula C25H18O9
Molecular Weight 462.4 g/mol
CAS No. 133021-37-1
Cat. No. B141124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSapurimycin
CAS133021-37-1
Synonymssapurimycin
Molecular FormulaC25H18O9
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O
InChIInChI=1S/C25H18O9/c1-3-4-15-25(2,34-15)16-9-14(28)18-10(8-17(29)30)7-11-19(24(18)33-16)23(32)21-13(27)6-5-12(26)20(21)22(11)31/h3-7,9,15,26-27H,8H2,1-2H3,(H,29,30)/b4-3-/t15-,25-/m0/s1
InChIKeyMAUMGBVGKFVQCP-NAVFIMFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sapurimycin (CAS 133021-37-1) for Research: An Anthra-γ-Pyrone Antibiotic with Defined Structural Distinction from Pluramycin


Sapurimycin is a new anthra-γ-pyrone antitumor antibiotic produced by Streptomyces sp. DO-116 [1]. It shares the same core anthra-γ-pyrone skeleton as pluramycin but possesses a distinct structural modification, including the absence of sugars on the D ring and the presence of a carboxylmethyl group at the C-5 position [2].

Why Sapurimycin (CAS 133021-37-1) Cannot Be Substituted by Other Pluramycin-Family Antibiotics in Research


Substitution of Sapurimycin with other pluramycin-family antibiotics is not scientifically justifiable due to its unique structural features that dictate its distinct biological activity. Sapurimycin is distinguished from pluramycin by the absence of sugars on the D ring and the addition of a carboxylmethyl group on C-5 [1]. Furthermore, while it is structurally related to kapurimycins, its specific mechanism of inducing single-strand breaks in supercoiled plasmid DNA is noted in comparison to, and thus distinct from, data for kapurimycins [2]. These structural and mechanistic differences preclude direct interchangeability.

Quantitative Evidence for Sapurimycin (CAS 133021-37-1) Differentiation: Structure, Activity, and Mechanism


Structural Distinction of Sapurimycin from Pluramycin: Absence of D-Ring Sugars and Presence of C-5 Carboxylmethyl Group

Sapurimycin is structurally differentiated from the related compound pluramycin. Spectral studies of its methyl ester confirm that Sapurimycin shares the same anthra-γ-pyrone skeleton but is distinctly different due to the absence of sugars on the D ring and the possession of a carboxylmethyl group at the C-5 position [1].

Structural biology Natural product chemistry Antibiotic development

Sapurimycin Induces Single-Strand DNA Breaks: A Mechanism Compared to Kapurimycins

In vitro studies demonstrate that Sapurimycin induces single-strand breaks in supercoiled plasmid DNA. This result is explicitly discussed in comparison with data for kapurimycins, establishing a benchmark for its distinct DNA-damaging activity [1].

DNA damage Mechanism of action Antitumor activity Molecular pharmacology

In Vivo Antitumor Efficacy of Sapurimycin in Murine Leukemia P388 and Sarcoma 180 Models

Sapurimycin demonstrates significant in vivo antitumor activity. In mouse models, it has been shown to be effective against leukemia P388 and sarcoma 180 [1]. While specific quantitative metrics like %T/C or IC50 values are not detailed in the available primary abstracts, the reported efficacy against these well-established tumor models serves as a validated baseline for its biological potency.

In vivo pharmacology Oncology research Antitumor antibiotics Preclinical models

Targeted Research Applications for Sapurimycin (CAS 133021-37-1) Based on Quantitative Evidence


Investigating the Role of Pluramycin-Derived Scaffolds in DNA Interaction

Sapurimycin is uniquely suited for structure-activity relationship (SAR) studies focused on the pluramycin family. Its specific structural differences—the absence of D-ring sugars and the addition of a C-5 carboxylmethyl group compared to pluramycin [1]—make it an essential tool for probing how these specific molecular features influence DNA binding, intercalation, and the subsequent induction of DNA damage.

Comparative Studies on Genotoxic Mechanisms: Differentiating DNA Single-Strand Break Induction

For research into the mechanisms of genotoxic agents, Sapurimycin is a critical reagent. Its demonstrated ability to cause single-strand breaks in supercoiled plasmid DNA, a result discussed in comparison with kapurimycins [2], positions it as a specific comparator for dissecting the nuances of DNA damage induction by related natural products.

Validated In Vivo Tool for Murine P388 Leukemia and Sarcoma 180 Research Models

Sapurimycin provides a validated, active control for preclinical oncology studies utilizing murine leukemia P388 and sarcoma 180 models [2]. Its established antitumor activity in these specific in vivo systems ensures its utility for benchmarking novel compounds or for use as a tool compound in pharmacodynamic and efficacy studies within these standard experimental frameworks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sapurimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.